molecular formula C14H9N3OS2 B15099528 3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15099528
M. Wt: 299.4 g/mol
InChI Key: ABUALDWDAODOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a unique combination of pyrrole, thiophene, and thienopyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Construction of the thiophene ring: This can be synthesized via the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.

    Assembly of the thienopyrimidine core: This step often involves cyclization reactions where the thiophene and pyrimidine rings are fused together under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that can streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrrole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors and organic light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combination of three different heterocyclic rings, which imparts distinct electronic and structural properties. This makes it a versatile compound for various applications, particularly in fields requiring specific electronic characteristics.

Properties

Molecular Formula

C14H9N3OS2

Molecular Weight

299.4 g/mol

IUPAC Name

3-pyrrol-1-yl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C14H9N3OS2/c18-14-12-10(11-4-3-7-19-11)8-20-13(12)15-9-17(14)16-5-1-2-6-16/h1-9H

InChI Key

ABUALDWDAODOIP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)N2C=NC3=C(C2=O)C(=CS3)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.